molecular formula C7H7BrFN B572194 4-Bromo-3-fluoro-5-methylaniline CAS No. 1356113-07-9

4-Bromo-3-fluoro-5-methylaniline

Cat. No.: B572194
CAS No.: 1356113-07-9
M. Wt: 204.042
InChI Key: WTNCRDVVJCQOOF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylaniline (CAS: 1356113-07-9) is a halogenated aniline derivative with the molecular formula C₇H₇BrFN. Its SMILES representation is CC1=CC(=CC(=C1Br)F)N, and its InChIKey is WTNCRDVVJCQOOF-UHFFFAOYSA-N . The compound features a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position on the aromatic ring. Predicted collision cross-section (CCS) values for its ionized forms include:

  • [M+H]⁺: 190.4 Ų (m/z 218.0)
  • [M+Na]⁺: 195.7 Ų (m/z 240.0)
  • [M-H]⁻: 187.3 Ų (m/z 216.0) .

The compound is commercially available with a purity of 98% (MFCD19686156) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the amine group, and finally bromination and fluorination to introduce the halogen substituents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Cross-Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted aromatic compounds .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is part of a broader class of halogenated methylanilines. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Purity Molecular Weight (g/mol)
4-Bromo-3-fluoro-5-methylaniline 1356113-07-9 C₇H₇BrFN 4-Br, 3-F, 5-CH₃ 98% 218.04
4-Bromo-3-fluoro-2-methylaniline 127408-03-1 C₇H₇BrFN 4-Br, 3-F, 2-CH₃ 98% 218.04
5-Bromo-2-fluoro-4-methylaniline 945244-29-1 C₇H₇BrFN 5-Br, 2-F, 4-CH₃ N/A 218.04
4-Bromo-3-methylaniline 6933-10-4 C₇H₈BrN 4-Br, 3-CH₃ ≥98% 186.05
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 C₇H₅BrF₃N 4-Br, 3-CF₃ N/A 244.02

Key Observations :

  • Substituent Position Effects : The position of fluorine and methyl groups significantly influences electronic and steric properties. For example, this compound (meta-fluoro, para-bromo) may exhibit distinct reactivity compared to 5-Bromo-2-fluoro-4-methylaniline (ortho-fluoro, meta-bromo) .
  • Fluorine vs.

Physical and Chemical Properties

Melting and Boiling Points:

Compound Name Melting Point (°C) Boiling Point (°C)
4-Bromo-3-methylaniline 80–82 240
3-Bromo-5-fluoro-4-iodoaniline N/A N/A
2-Bromo-4-fluoro-6-methylaniline N/A N/A

Notes:

  • Fluorination generally lowers melting points compared to non-fluorinated analogs due to reduced symmetry and weaker intermolecular forces. However, direct data for this compound is lacking .
  • The methyl group enhances stability but may reduce reactivity in electrophilic substitution reactions compared to unsubstituted bromoanilines .

Biological Activity

4-Bromo-3-fluoro-5-methylaniline, an organic compound with the molecular formula C7_7H7_7BrFN, is a derivative of aniline that features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring. Its unique substitution pattern contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's structure is characterized by:

  • Bromine (Br) : A halogen that can influence the reactivity and biological interactions.
  • Fluorine (F) : Known for enhancing the metabolic stability of compounds.
  • Methyl group (CH3_3) : This group can affect lipophilicity and overall biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Electrophilic Aromatic Substitution : Introducing bromine and fluorine into the aromatic ring.
  • Reduction Reactions : Converting nitro or other functional groups to amines.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated as a precursor for developing enzyme inhibitors that may disrupt cancer cell proliferation. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines, such as U87 glioblastoma cells, with IC50_{50} values indicating effective inhibition of tumor growth .

Enzyme Inhibition

The compound exhibits the ability to interact with specific enzymes:

  • Mechanism of Action : It may function as an inhibitor by binding to active sites or allosteric sites of target enzymes. This interaction is crucial for understanding its therapeutic potential .

Pharmacological Applications

This compound serves as a building block in synthesizing pharmaceuticals, particularly in creating compounds that target various biological pathways. Its derivatives have been explored for their roles in:

  • Antimicrobial Activity : Related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

Compound NameActivityIC50_{50} ValueReference
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineAnticancer45.2 ± 13.0 μM
4-Bromo-3-(trifluoromethyl)anilineEnzyme Inhibition12.19 ± 0.25 μM (PC-3)
4-Bromo-2-fluoro-5-methylanilineAntimicrobialMIC 40 μg/mL (S. aureus)

Properties

IUPAC Name

4-bromo-3-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNCRDVVJCQOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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